2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol
Overview
Description
“2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” is a chemical compound with the molecular formula C10H12N2O1. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds2.
Synthesis Analysis
Imidazole derivatives, such as “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol”, have been synthesized for various purposes, particularly due to their broad range of chemical and biological properties2. For instance, Yadav et al. synthesized 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide and 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2-substituted-4-oxothiazolidin-3-yl) acetamide2.
Molecular Structure Analysis
The molecular structure of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” includes a benzimidazole core, which is a fused benzene and imidazole ring3. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms2.
Chemical Reactions Analysis
Imidazole derivatives, including “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol”, have been involved in various chemical reactions due to their amphoteric nature, showing both acidic and basic properties2. For instance, Yadav et al. synthesized 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide and 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2-substituted-4-oxothiazolidin-3-yl) acetamide2.
Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” is 176.21 g/mol1. It has one hydrogen bond donor count and two hydrogen bond acceptor counts1. The compound has a rotatable bond count of 21. The exact mass and monoisotopic mass of the compound are 176.094963011 g/mol1.
Scientific Research Applications
- Summary of the Application : The compound “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” is a key component in the synthesis of certain antitumor agents . These agents have been tested for their antitumor activity in vitro against A549, MDA-MB-231, A375, and HCT116 cancer cells .
- Methods of Application or Experimental Procedures : The specific methods of application involve the synthesis of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-acetylhydrazone derivatives . These synthesized compounds were then tested for their antitumor activity using the MTT assay .
- Results or Outcomes : The results revealed that compounds containing hydroxyl on position 2 at phenyl of hydrazone displayed good anticancer activity, especially those containing two hydroxyl on 2 and 4 place at phenyl of hydrazone . An electron-withdrawing substituent at position 4 on phenyl ring of 2-phenoxylbenzimidazole was favorable to increasing anticancer activity toward MDA-MB-231, A375, and HCT116 cells .
Safety And Hazards
The safety and hazards of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” are not explicitly mentioned in the search results. However, it’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” are not explicitly mentioned in the search results. However, given the broad range of biological activities of imidazole derivatives2, there could be potential for further research and development in various fields such as medicinal chemistry.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or literature.
properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8-11-9-4-2-3-5-10(9)12(8)6-7-13/h2-5,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURPBJGJXFWNMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354019 | |
Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol | |
CAS RN |
4946-08-1 | |
Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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